2-[1,3]Dioxolan-2-yl-6-isopropylpyridine
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,8,11H,6-7H2,1-2H3 |
InChI Key |
FVTGMSVNPRXVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison


Key Observations :
- Heterocyclic Core: While this compound features a pyridine core, TP455 and MHY2251 incorporate thiazolopyrimidine and dihydroquinazolinone backbones, respectively. These differences influence electronic properties and binding affinities in biological systems.
- Substituent Profiles: The [1,3]dioxolane group in the target compound is analogous to the benzo[d][1,3]dioxole in MHY2251, which is critical for π-π stacking or hydrogen bonding in receptor interactions .
Table 2: Functional Roles of Compared Compounds
Key Findings :
- Target Compound: No direct biological data are available, but its pyridine core and dioxolane substituent suggest utility in metal coordination or as a precursor for bioactive molecules.
- TP455 : Demonstrates receptor antagonism, highlighting the importance of heterocyclic diversity (thiazolopyrimidine vs. pyridine) in target specificity .
- MHY2251 : The benzo[d][1,3]dioxole group enhances SIRT1 binding affinity, suggesting that analogous dioxolane groups in the target compound could be optimized for similar applications .
Preparation Methods
Catalytic Hydrogenation of 2- Dioxolan-2-yl-6-isopropenylpyridine
The most direct route to 2-dioxolan-2-yl-6-isopropylpyridine involves the hydrogenation of 2-dioxolan-2-yl-6-isopropenylpyridine (Formula XXXXV). This method, described in patents, employs low hydrogen pressure (1–5 bar) in the presence of palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts. The reaction typically proceeds at 20–80°C in ethanol or ethyl acetate, achieving >90% conversion within 2–4 hours. The isopropenyl group (-C(CH₂)=CH₂) is selectively reduced to an isopropyl moiety (-CH(CH₃)₂) without affecting the dioxolane ring, as confirmed by ¹H NMR monitoring.
Reaction Optimization and Byproduct Analysis
Critical parameters include catalyst loading (2–5 wt%), hydrogen purity, and solvent polarity. Polar aprotic solvents like tetrahydrofuran (THF) reduce reaction rates by stabilizing the intermediate π-complex, whereas ethanol enhances proton availability, accelerating hydrogen uptake. Side products such as over-reduced pyrolidine derivatives (<5%) form when temperatures exceed 100°C, necessitating precise thermal control. Post-reaction purification via vacuum distillation or silica gel chromatography yields ≥95% pure product.
Wittig Reaction Approach
Synthesis of Isopropenyl Intermediate via Wittig Olefination
The isopropenyl precursor for hydrogenation is synthesized via a Wittig reaction between 1-(6-dioxolan-2-yl-pyridin-2-yl)-ethanone (Formula XXXXII) and methyltriphenylphosphonium bromide. The ylide, generated by deprotonating the phosphonium salt with potassium tert-butoxide in THF, reacts with the ketone at −78°C to room temperature. This exothermic reaction achieves 70–85% yield, with unreacted ketone recoverable via acid-base extraction.
Table 1: Wittig Reaction Conditions and Outcomes
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 25°C | Higher yields at lower temps |
| Base | KOtBu (1.2 equiv) | Optimal ylide formation |
| Solvent | THF | Prevents side reactions |
| Reaction Time | 2–4 hours | Prolonged time reduces yield |
Mechanistic Considerations
The reaction proceeds through a betaine intermediate, which undergoes a-sigmatropic rearrangement to form the trans-alkene. Stereochemical analysis via NOESY confirms the (E)-configuration of the isopropenyl group, critical for subsequent hydrogenation.
Cyclopropanation and Ring-Opening Pathways
Cyclopropane Formation via Trimethylsulfonium Iodide
An alternative route involves cyclopropanation of 2-dioxolan-2-yl-6-ethenylpyridine (Formula LI) using trimethylsulfonium iodide. The sulfonium ylide, generated in situ with sodium hydride in DMSO, adds to the ethenyl group, forming a bicyclic cyclopropane derivative (Formula LII). This method, adapted from J. Org. Chem. 1973, achieves 60–75% yield but requires strict anhydrous conditions to prevent hydrolysis.
Acidic Hydrolysis to Isopropyl Group
The cyclopropane derivative undergoes ring-opening hydrolysis in 1M HCl/THF (1:1) at 60°C, yielding the isopropyl group via a carbocation intermediate. Quenching with sodium bicarbonate and extraction with dichloromethane provides the final product in 80–90% purity. Competing pathways, such as dioxolane ring cleavage (<10%), are minimized by maintaining pH > 4 during hydrolysis.
Acetal Protection and Deprotection Strategies
Synthesis of Dioxolane-Protected Intermediates
The dioxolane ring is introduced early in the synthesis to protect reactive carbonyl groups. For example, 1-(6-bromopyridin-2-yl)ethanone reacts with ethylene glycol and p-toluenesulfonic acid (PTSA) in benzene under Dean-Stark conditions, forming the acetal-protected intermediate in >99% yield. This step prevents undesired nucleophilic attacks during subsequent metal-catalyzed couplings.
Deprotection and Functional Group Interconversion
Deprotection of the dioxolane group is achieved via acid-catalyzed hydrolysis (1M HCl, 25°C, 2 hours), regenerating the carbonyl group. However, in the synthesis of 2-dioxolan-2-yl-6-isopropylpyridine, the acetal remains intact, necessitating careful selection of reaction conditions to avoid premature cleavage.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 90–95 | 95–98 | High selectivity |
| Wittig Reaction | 70–85 | 85–90 | Scalability |
| Cyclopropanation | 60–75 | 80–85 | Novel intermediates |
Hydrogenation is favored for industrial-scale production due to its simplicity and high yields, whereas the Wittig route offers flexibility for structural analogs. Cyclopropanation, while lower-yielding, provides access to strained intermediates for specialty applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[1,3]Dioxolan-2-yl-6-isopropylpyridine, and how can purity be ensured?
- Methodology : A multi-step synthesis approach is typically employed. For example, the dioxolane moiety can be introduced via acid-catalyzed cyclization of diols with ketones or aldehydes . Post-synthesis, purity should be verified using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For crystalline derivatives, X-ray diffraction (using SHELX software for refinement ) can resolve stereochemical ambiguities.
Q. How can the stability of this compound under varying experimental conditions be assessed?
- Methodology : Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to monitor decomposition temperatures.
- Solvent compatibility : Test solubility and degradation in polar (e.g., DMSO, water) and non-polar solvents.
- pH sensitivity : Expose the compound to acidic/basic buffers and analyze via LC-MS for degradation products.
Document discrepancies in stability profiles across studies and validate with controlled replicates .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyridine and dioxolane regions.
- IR spectroscopy : Identify functional groups (e.g., C-O-C in dioxolane at ~1100 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out adduct formation.
Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Model interactions with transition metals to assess catalytic potential.
- Docking studies : If the compound is bioactive, simulate binding affinities to target proteins.
Validate computational results with experimental kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
- Methodology :
- Systematic replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
- Byproduct analysis : Use GC-MS or preparative TLC to isolate and characterize minor components.
- Meta-analysis : Compare datasets across studies to identify trends (e.g., yield discrepancies linked to moisture sensitivity or oxygen exposure).
Apply qualitative research frameworks to categorize sources of error (e.g., instrumental vs. procedural ).
Q. How can the compound’s stereoelectronic properties be exploited in supramolecular chemistry?
- Methodology :
- X-ray crystallography : Resolve crystal packing motifs to identify non-covalent interactions (e.g., π-π stacking in pyridine rings).
- Electrochemical analysis : Cyclic voltammetry to study redox behavior influenced by the isopropyl and dioxolane groups.
- Host-guest studies : Test encapsulation efficiency with macrocycles (e.g., cucurbiturils) via fluorescence titration.
Use SHELXL for refining crystallographic data and SHELXPRO for analyzing intermolecular interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for this compound in the literature?
- Methodology :
- Critical appraisal : Compare experimental conditions (e.g., solvent effects on NMR chemical shifts).
- Collaborative validation : Share raw data (e.g., crystallographic .cif files) via repositories for peer verification.
- Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier studies .
Q. What experimental designs minimize ambiguities in mechanistic studies involving this compound?
- Methodology :
- Isotopic labeling : Use deuterated analogs to trace reaction pathways (e.g., ²H-labeled dioxolane for kinetic isotope effects).
- In-situ monitoring : ReactIR or stopped-flow spectroscopy to capture transient intermediates.
- Control experiments : Test for radical vs. ionic mechanisms using scavengers (e.g., TEMPO for radicals).
Align findings with time-resolved studies, as seen in longitudinal research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


